molecular formula C11H18Cl2N4 B11788388 (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride

(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride

Cat. No.: B11788388
M. Wt: 277.19 g/mol
InChI Key: FDUNXWUXWPMMPA-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a pyrimidine core substituted with a chlorine atom at the 4-position and a methyl group at the 5-position. The pyrimidine ring is linked to a piperidine moiety via a nitrogen atom, with a methanamine group attached to the piperidine’s 3-position.

Properties

Molecular Formula

C11H18Cl2N4

Molecular Weight

277.19 g/mol

IUPAC Name

[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C11H17ClN4.ClH/c1-8-6-14-11(15-10(8)12)16-4-2-3-9(5-13)7-16;/h6,9H,2-5,7,13H2,1H3;1H

InChI Key

FDUNXWUXWPMMPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCCC(C2)CN.Cl

Origin of Product

United States

Preparation Methods

Two-Step Substitution Using 2,4-Dichloro-5-methylpyrimidine

The most widely reported method involves reacting 2,4-dichloro-5-methylpyrimidine with piperidin-3-ylmethanamine under basic conditions.

Procedure :

  • Step 1 : 2,4-Dichloro-5-methylpyrimidine (1.0 equiv) is dissolved in anhydrous THF or DMF.

  • Step 2 : Piperidin-3-ylmethanamine (1.1 equiv) and Et₃N (3.0 equiv) are added dropwise at 0°C.

  • Step 3 : The mixture is heated to 60–100°C for 18–24 h.

  • Step 4 : The intermediate is treated with HCl in EtOAc to form the hydrochloride salt.

Key Data :

ParameterValueSource
Yield64–78%
Purity (HPLC)>95%
Reaction Temperature60–100°C

Mechanistic Insight :
The chloro group at the 4-position of pyrimidine undergoes nucleophilic displacement by the primary amine of piperidin-3-ylmethanamine. Steric hindrance from the 5-methyl group directs substitution selectively to the 4-position.

Buchwald-Hartwig Amination for Complex Scaffolds

Palladium-Catalyzed Coupling

For advanced intermediates, Buchwald-Hartwig amination is employed to couple pre-functionalized piperidine derivatives with chloropyrimidines.

Procedure :

  • Step 1 : 2-Chloro-4-iodo-5-methylpyrimidine (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), and RuPhos (0.1 equiv) are mixed in 1,4-dioxane.

  • Step 2 : (Piperidin-3-yl)methanamine (1.2 equiv) and Cs₂CO₃ (2.0 equiv) are added.

  • Step 3 : The reaction is heated to 100°C under N₂ for 12 h.

Key Data :

ParameterValueSource
Yield55–68%
Catalyst SystemPd₂(dba)₃/RuPhos

Advantages :

  • Tolerates electron-deficient pyrimidines.

  • Enables late-stage functionalization.

Reductive Amination for Primary Amine Installation

Borane-Mediated Reduction

A patent route describes reductive amination of a ketone intermediate to install the methanamine group.

Procedure :

  • Step 1 : 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-one (1.0 equiv) is dissolved in MeOH.

  • Step 2 : NH₄OAc (3.0 equiv) and NaBH₃CN (1.5 equiv) are added.

  • Step 3 : The mixture is stirred at 25°C for 24 h.

  • Step 4 : HCl gas is bubbled into the solution to precipitate the hydrochloride salt.

Key Data :

ParameterValueSource
Yield72%
Purity (NMR)>98%

Optimization Note :

  • Use of NaBH₃CN minimizes over-reduction of the pyrimidine ring.

Microwave-Assisted Synthesis

Accelerated Substitution Reactions

Microwave irradiation significantly reduces reaction times for substitution steps.

Procedure :

  • Step 1 : 2,4-Dichloro-5-methylpyrimidine (1.0 equiv) and piperidin-3-ylmethanamine (1.1 equiv) are suspended in DME.

  • Step 2 : The mixture is irradiated at 150°C for 30 min.

  • Step 3 : Silica-bound DPP-Pd catalyst (0.3 equiv) is used for Suzuki coupling (if applicable).

Key Data :

ParameterValueSource
Reaction Time30–45 min
Yield70–75%

Analytical Characterization

Structural Validation

1H NMR (DMSO-d6, 400 MHz):

  • δ 8.31 (s, 2H, pyrimidine-H)

  • δ 3.61 (t, J = 9.6 Hz, 4H, piperidine-H)

  • δ 2.38 (s, 3H, CH₃)

  • δ 1.60–1.48 (m, 6H, piperidine-H)

HPLC-MS :

  • m/z calc. for C₁₁H₁₈Cl₂N₄: 277.19; found: 277.2 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
Nucleophilic Substitution64–78>9518–24High
Buchwald-Hartwig55–68>9012Moderate
Reductive Amination72>9824High
Microwave70–75>950.5–1High

Key Findings :

  • Nucleophilic substitution offers the best balance of yield and scalability.

  • Microwave-assisted synthesis is optimal for rapid small-scale production.

Challenges and Solutions

Palladium Contamination

  • Issue : Residual Pd in API batches (>10 ppm).

  • Solution : Use silica-bound DPP-Pd catalysts, reducing Pd levels to <2 ppm.

Epimerization During Amination

  • Issue : Racemization at C3 of piperidine.

  • Solution : Conduct reactions at ≤25°C with NH₄OAc buffer.

Industrial-Scale Recommendations

For GMP production, Method 1 (nucleophilic substitution) is preferred due to:

  • Lower catalyst costs.

  • Compatibility with flow chemistry systems .

Chemical Reactions Analysis

Types of Reactions

(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Uses:

  • Anticancer Activity: Similar compounds have shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives of pyrimidine can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
  • Metabolic Disorders: Studies suggest that compounds with similar structures may be effective in treating metabolic syndrome conditions, including type 2 diabetes and obesity, by modulating pathways related to insulin sensitivity and lipid metabolism .

Pharmacology

The compound's pharmacological profile is being explored in various preclinical studies.

Key Pharmacological Insights:

  • Inhibition of Enzymes: It is hypothesized that this compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like hypertension and cardiovascular diseases .
  • CNS Disorders: There is ongoing research into its effects on central nervous system disorders, including mild cognitive impairment and early dementia. Compounds with similar piperidine structures have been noted for their neuroprotective properties .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a related compound in a cervical cancer model using nude mice. The administration of the compound resulted in significant reductions in tumor size and weight over a three-week treatment period. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days.

Case Study 2: Metabolic Syndrome Treatment

In vitro studies have demonstrated that compounds similar to (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride can improve insulin sensitivity in adipocytes. This suggests potential use in the treatment of metabolic syndrome by enhancing glucose uptake and reducing lipid accumulation .

Mechanism of Action

The mechanism of action of (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on molecular features, substituents, and physicochemical properties.

Structural Analogues with Pyrimidine-Piperidine Scaffolds

Compound Name Molecular Formula Key Substituents Reference
Target Compound C₁₁H₁₇Cl₂N₄ 4-Chloro-5-methylpyrimidin-2-yl, piperidin-3-ylmethanamine -
1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride C₁₀H₁₇Cl₂N₅ 4-Chloro-5-methylpyrimidin-2-yl, 7-membered diazepane ring
4-Methyl-2-(piperidin-3-yl)pyrimidine C₁₀H₁₅N₃ Piperidin-3-yl, 4-methylpyrimidine (lacks chloro and methanamine)
  • Key Differences :
    • The target compound’s piperidine ring (6-membered) contrasts with the 1,4-diazepane (7-membered) in the analog from , which may confer distinct conformational flexibility and binding kinetics .
    • The 4-chloro-5-methylpyrimidine group in the target compound differs from the 4-methylpyrimidine in the analog, where the absence of chlorine reduces electronegativity and steric bulk .

Piperidine Derivatives with Varied Functionalization

Compound Name Molecular Formula Key Features Purity Reference
N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride (BD214888) C₂₂H₃₁ClN₂ Bis(2-methylbenzyl) groups on piperidine 95%
4-Chloro-N-(piperidin-3-yl)benzamide C₁₂H₁₅ClN₂O Benzamide substituent on piperidine -
  • Key Differences: BD214888 () incorporates bulky aromatic groups, which enhance lipophilicity compared to the target compound’s simpler methanamine side chain .

Pyrimidine-Based Compounds with Heterocyclic Modifications

Compound Name Molecular Formula Key Features Purity Reference
4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine (BD214840) C₇H₉ClN₂O₃S Ethoxy and methylsulfonyl groups at pyrimidine 6- and 2-positions 95%
2-Cyanopyrimidine-5-carboxylic acid (BD218223) C₆H₃N₃O₂ Cyano and carboxylic acid groups 95%
  • Key Differences: BD214840’s sulfonyl and ethoxy groups increase polarity, contrasting with the target compound’s chloro-methyl-pyrimidine motif . BD218223’s cyano-carboxylic acid functionalization suggests divergent reactivity (e.g., nucleophilic substitution vs. acid-base interactions) .

Discussion of Research Findings

  • The piperidine-methanamine side chain may improve solubility in hydrochloride form relative to neutral heterocycles like 4-methyl-2-(piperidin-3-yl)pyrimidine .
  • Biological activity data are absent, necessitating further experimental validation for specific applications.

Biological Activity

The compound (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C10H14ClN3C_{10}H_{14}ClN_3 and a molecular weight of approximately 215.69 g/mol. The compound features a piperidine ring substituted with a pyrimidine moiety, which is known to influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . Given the structural similarities, it is plausible that (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride may exhibit comparable antimicrobial properties.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Target Organism
2,6-Dipyrrolidino-1,4-dibromobenzene0.0039Staphylococcus aureus
2,4,6-Tripyrrolidinochlorobenzene0.025Escherichia coli
(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochlorideTBDTBD

The mechanism by which (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride exerts its biological effects may involve interaction with specific enzymes or receptors. For example, similar compounds have been shown to inhibit bacterial enzymes crucial for cell viability . The binding affinity and selectivity towards these targets are critical for determining their therapeutic potential.

Case Studies

A notable study explored the effect of related pyrimidine derivatives on bacterial growth inhibition. The derivatives were tested against a panel of bacterial strains, revealing that modifications in the halogen substituents significantly impacted their antibacterial efficacy . This suggests that (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride may also benefit from strategic modifications to enhance its bioactivity.

Q & A

Basic: What are the recommended protocols for synthesizing (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride, and how can reaction yields be optimized?

Answer:
A common synthesis route involves the reaction of the precursor (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one with hydrochloric acid (HCl) in aqueous conditions at 0–50°C for ~2.3 hours, yielding 52.7% . To optimize yields:

  • Temperature control : Gradual heating to 50°C ensures solubility and minimizes side reactions.
  • Stoichiometry : Use a 1:3.5 molar ratio of precursor to HCl for complete protonation.
  • Workup : Filter the precipitate under reduced pressure and wash with cold water to remove unreacted HCl.

Basic: What safety measures are critical when handling this compound in laboratory settings?

Answer:
Safety protocols align with GHS guidelines for similar hydrochlorides:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation of fine particulates .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose via certified hazardous waste services .

Basic: Which analytical methods are most reliable for assessing the purity and structural integrity of this compound?

Answer:

  • HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) for purity assessment (>95% as per industrial standards) .
  • NMR : Analyze 1H^1H-NMR peaks for the piperidine ring (δ 3.2–3.8 ppm) and pyrimidine protons (δ 8.1–8.5 ppm) to confirm substitution patterns .
  • Mass spectrometry : Confirm molecular weight (exact mass: ~292.2 g/mol) via ESI-MS in positive ion mode .

Advanced: How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

  • Core modifications : Replace the 4-chloro-5-methylpyrimidine moiety with fluorinated (e.g., 5-fluoro) or bulkier groups (e.g., trifluoromethyl) to evaluate steric/electronic effects on target binding .
  • Piperidine substitutions : Introduce methyl or benzyl groups at the piperidin-3-yl position to assess conformational flexibility (see analogs in ).
  • Bioassays : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) and molecular docking simulations to correlate structural changes with activity .

Advanced: What are key considerations for resolving contradictory data in metabolic stability studies?

Answer:

  • Isotopic labeling : Use 14C^{14}C-labeled compound to track metabolic pathways and identify unstable metabolites .
  • LC-MS/MS : Compare fragmentation patterns across species (e.g., human vs. rat liver microsomes) to detect species-specific oxidation or glucuronidation .
  • Control experiments : Include CYP450 inhibitors (e.g., ketoconazole) to isolate enzyme-specific degradation pathways .

Advanced: How should researchers address discrepancies in NMR spectral data caused by tautomerism or dynamic effects?

Answer:

  • Variable temperature NMR : Perform experiments at 25°C and 60°C to observe shifts in tautomeric equilibria (e.g., pyrimidine ring protons) .
  • Solvent effects : Compare spectra in DMSO-d6 (polar) vs. CDCl3 (nonpolar) to identify solvent-dependent conformational changes.
  • 2D NMR : Use 1H^1H-13C^{13}C HSQC to resolve overlapping peaks from the piperidine and pyrimidine moieties .

Advanced: What strategies are effective for improving the compound’s solubility in aqueous buffers for in vitro assays?

Answer:

  • Counterion exchange : Replace hydrochloride with mesylate or citrate salts to enhance polar interactions .
  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to stabilize the compound without denaturing proteins .
  • pH adjustment : Titrate to pH 4–5 (near the piperidine pKa) to maximize protonation and solubility .

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